1,2,3-Trimethoxy-5-oxonoraporphine
Description
1,2,3-Trimethoxy-5-oxonoraporphine is an oxoaporphine alkaloid first isolated from the bark of Mitrephora cf. maingayi (Annonaceae) in 1996 . Structurally, it features a noraporphine backbone with three methoxy groups at positions 1, 2, and 3, and a ketone group at position 5 (Figure 11 in ) . This compound has drawn attention for its antiproliferative activity against human leukemic cell lines, including HL-60, U937, and K562, via cell cycle arrest mechanisms . Its structural and functional uniqueness positions it as a candidate for further pharmacological exploration.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(6aR)-1,2,3-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-5-one |
InChI |
InChI=1S/C19H19NO4/c1-22-17-12-9-14(21)20-13-8-10-6-4-5-7-11(10)16(15(12)13)18(23-2)19(17)24-3/h4-7,13H,8-9H2,1-3H3,(H,20,21)/t13-/m1/s1 |
InChI Key |
YQESNKYPMKIBFJ-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C(=C2C3=CC=CC=C3C[C@@H]4C2=C1CC(=O)N4)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3CC4C2=C1CC(=O)N4)OC)OC |
Synonyms |
1,2,3-trimethoxy-5-oxonoraporphine 123-TMONP |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Dimethoxy-3-hydroxy-5-oxonoraporphine
- Source: Co-isolated with 1,2,3-Trimethoxy-5-oxonoraporphine from Mitrephora cf. maingayi .
- Structural Differences : Replaces the methoxy group at position 3 with a hydroxyl group (Figure 11 in ) .
- Biological Activity : Exhibits cytotoxicity against leukemic cells but with distinct phase-specific cell cycle arrest (e.g., G1 phase in HL-60 cells vs. G2/M phase for its trimethoxy analogue) .
Ouregidione
- Source: Isolated from Pseuduvaria rugosa (Annonaceae) .
- Structural Differences: A benzylisoquinoline alkaloid lacking the oxonoraporphine backbone but sharing antiproliferative properties .
- Biological Activity: Induces G1 phase arrest in HL-60 cells and S phase arrest in U937 cells, overlapping with this compound’s activity in U937 .
Functional Analogues in Antiproliferative Mechanisms
Hyperforin
Aloe-emodin
Table 1: Antiproliferative Activity of this compound and Analogues
Key Findings:
Phase-Specific Arrest : The trimethoxy derivative uniquely induces G2/M arrest in HL-60 cells, suggesting interactions with mitotic checkpoint regulators .
Species-Specific Variations : Both Mitrephora and Pseuduvaria species produce antiproliferative alkaloids, but structural divergence correlates with mechanistic differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
